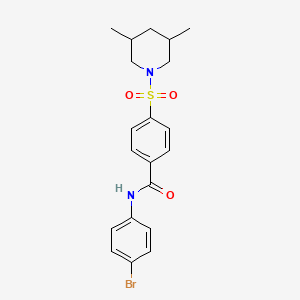

N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-14-11-15(2)13-23(12-14)27(25,26)19-9-3-16(4-10-19)20(24)22-18-7-5-17(21)6-8-18/h3-10,14-15H,11-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOQCPJIEANXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C22H30BrN3O4

- Molecular Weight : 480.395 g/mol

- IUPAC Name : N-{4-bromo-2-[(3R,5S)-3,5-dimethylpiperidine-1-carbonyl]phenyl}-4-(morpholin-4-yl)-4-oxobutanamide

- SMILES Notation : [H][C@]1(C)CN(CC@@(C)C1)C(=O)C1=C(NC(=O)CCC(=O)N2CCOCC2)C=CC(Br)=C1

The compound primarily acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a critical role in cell proliferation and survival. Inhibition of FGFR1 has been linked to the suppression of tumor growth in non-small cell lung cancer (NSCLC) cell lines that exhibit FGFR1 amplification.

In Vitro Studies

A study evaluated the compound's effect on NSCLC cell lines with FGFR1 amplification. The findings indicated:

- Inhibition Concentrations (IC50) :

- NCI-H520: 1.36 ± 0.27 µM

- NCI-H1581: 1.25 ± 0.23 µM

- NCI-H226: 2.31 ± 0.41 µM

- NCI-H460: 2.14 ± 0.36 µM

- NCI-H1703: 1.85 ± 0.32 µM

The compound induced apoptosis and arrested the cell cycle at the G2 phase, demonstrating its potential as a therapeutic agent against FGFR1-driven tumors .

Molecular Docking Studies

Molecular docking experiments revealed that the compound forms six hydrogen bonds with FGFR1, suggesting a strong interaction that may underlie its inhibitory effects .

Case Study 1: NSCLC Treatment

In a clinical setting, the compound was evaluated in patients with advanced NSCLC characterized by FGFR1 amplification. The treatment led to significant tumor regression in several patients, indicating its potential as a targeted therapy.

Case Study 2: Safety and Tolerability

A phase I clinical trial assessed the safety profile of the compound in healthy volunteers and cancer patients. Results showed manageable side effects primarily related to gastrointestinal disturbances, with no severe adverse events reported.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Target |

|---|---|---|---|

| This compound | FGFR1 Inhibitor | Varies by cell line | FGFR1 |

| C9 (related derivative) | FGFR1 Inhibitor | ~2.31 | FGFR1 |

| Other FGFR Inhibitors | Various | ~0.5 - 10 | FGFR |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-bromophenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide with key analogs, emphasizing structural variations, physicochemical properties, and biological activity.

Benzamide Derivatives with Varied Aromatic Substituents

Key Differences :

- Aromatic Substituents : The bromophenyl group in the target compound may enhance π-π stacking interactions compared to thiophene or fluorophenyl groups . Bromine’s electron-withdrawing nature could reduce metabolic oxidation relative to chlorine or fluorine.

Sulfonamide-Based Analogs

Key Differences :

- Sulfonamide Functionality : The target compound’s 3,5-dimethylpiperidine sulfonyl group increases steric bulk compared to pyrimidinyl or methylbenzenesulfonyl substituents, possibly reducing off-target interactions .

- Elemental Composition : The higher nitrogen content in N4-acetylsulfamethazine (10.93% N) reflects its pyrimidine ring, whereas the target compound’s nitrogen content is distributed between the benzamide and piperidine moieties .

Research Findings and Hypotheses

- Selectivity : The 3,5-dimethylpiperidine group may confer selectivity for hydrophobic binding pockets (e.g., ATP sites in kinases) over polar receptors like dopamine D3 (piperazine analogs in show CNS activity) .

- Solubility : The bromophenyl group likely reduces aqueous solubility compared to fluorinated analogs (), necessitating formulation optimization for in vivo studies.

- Synthetic Feasibility : The compound’s synthesis likely follows established sulfonamide coupling protocols (similar to ), but the bromophenyl group may require palladium-catalyzed cross-coupling for functionalization .

Q & A

Basic Research Question

- Solubility : Measured in solvents (DMSO, ethanol, water) via shake-flask method, analyzed by HPLC or UV-Vis spectroscopy. Evidence suggests limited aqueous solubility due to the lipophilic piperidine and bromophenyl groups .

- Stability : Assessed under accelerated conditions (40°C/75% RH) over 4 weeks. Degradation products (e.g., hydrolyzed sulfonamide) are identified via LC-MS .

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions .

How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Advanced Research Question

Contradictions in IC values or target selectivity often arise from assay variability. Strategies include:

- Orthogonal Assays : Validate enzyme inhibition (e.g., carbonic anhydrase) using both fluorometric and calorimetric methods .

- Meta-Analysis : Compare datasets across studies, controlling for variables like cell line (e.g., HEK293 vs. HeLa) or incubation time .

- Structural Analogues : Test derivatives with modified piperidine or benzamide groups to isolate structure-activity relationships (SAR) .

What experimental designs are recommended for elucidating the mechanism of action against biological targets?

Advanced Research Question

- Target Identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .

- Kinetic Studies : Measure enzyme inhibition (e.g., , ) under varying substrate concentrations .

- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., Bcl-2 proteins) to predict binding modes and validate with mutagenesis .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Research Question

Low yields (<50%) may result from steric hindrance or poor nucleophilicity. Solutions include:

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) or additives like DMAP .

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min) .

- Protection/Deprotection : Temporarily protect reactive groups (e.g., bromophenyl amine) to prevent side reactions .

What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?

Advanced Research Question

- Prodrug Design : Introduce ester or phosphate groups to enhance solubility and bioavailability .

- Caco-2 Permeability Assays : Assess intestinal absorption and P-glycoprotein efflux to guide structural modifications .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.